Nipecotic acid

Descripción general

Descripción

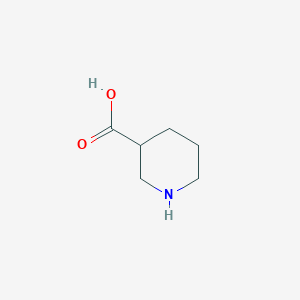

Nipecotic acid is a GABA uptake inhibitor . It is a crystalline heterocyclic amino acid obtained by hydrogenation of nicotinic acid . It is also known as Piperidine-3-carboxylic acid .

Synthesis Analysis

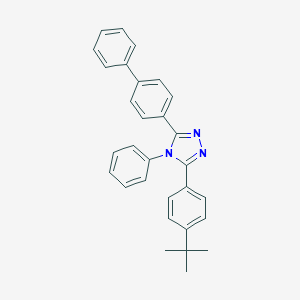

Nipecotic acid derivatives have been synthesized with the intent to improve the lipophilicity of nipecotic acid by attaching some lipophilic anchors like thiadiazole and substituted aryl acid derivatives .

Molecular Structure Analysis

The molecular formula of Nipecotic acid is C6H11NO2 . It has a molar mass of 129.159 g/mol .

Physical And Chemical Properties Analysis

Nipecotic acid has a molar mass of 129.159 g/mol . It is a compound useful in organic synthesis .

Aplicaciones Científicas De Investigación

Anticonvulsant and Antidepressant Agents

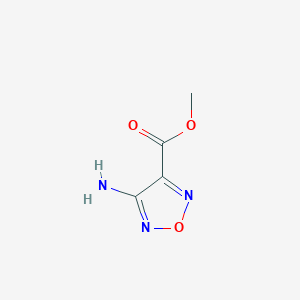

Nipecotic acid derivatives have been used in the design and synthesis of potential anticonvulsant and antidepressant agents . A new series of nipecotic acid derivatives having a 1,3,4-thiadiazole nucleus were designed and synthesized . These compounds were found to have significant antiepileptic activity in the rodent model . The compounds also exerted significant antidepressant effects in animal models .

Treatment of Epilepsy

Lipophilic derivatives of nipecotic acid are used as drugs for the treatment of epilepsy . The market expectation for newly developed antiepileptic thiadiazole-based nipecotic acid derivatives is significant, driven by their potential to offer improved therapeutic outcomes and reduced side effects .

Inhibitor of GABA Uptake

Nipecotic acid is considered to be one of the most potent inhibitors of neuronal and glial γ-aminobutyric acid (GABA) uptake in vitro . However, it does not readily cross the blood-brain barrier (BBB) following peripheral administration, owing to its hydrophilic nature .

Synthesis of BBB Permeable Derivatives

A series of substituted acetonaphthones tethered nipecotic acid derivatives were designed and synthesized with an aim to improve the lipophilicity and the blood-brain barrier (BBB) permeation . These compounds were tested in mice models of epilepsy and were found to have considerable anti-epileptic activity .

Antioxidant and Anti-inflammatory Properties

Nipecotic acid derivatives have been used in research for diseases involving GABAergic neurotransmission dysfunction . Ethyl nipecotate, a heterocyclic carboxylic acid derivative of nipecotic acid, was amidated with various carboxylic acids bearing antioxidant and/or anti-inflammatory properties .

Determination of Antiepileptic Drug Vigabatrin

Nipecotic acid was used in the determination of the antiepileptic drug vigabatrin and the amino acid neurotransmitters in rat brain extracellular fluid by capillary electrophoresis with laser-induced fluorescence detection .

Safety and Hazards

Nipecotic acid can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Direcciones Futuras

There is ongoing research into the development of Nipecotic acid derivatives as potential anticonvulsant and antidepressant agents . The market expectation for newly developed antiepileptic thiadiazole-based Nipecotic acid derivatives is significant, driven by their potential to offer improved therapeutic outcomes and reduced side effects .

Mecanismo De Acción

Target of Action

Nipecotic acid primarily targets the GABA transporters (GATs) . These transporters are responsible for the reuptake of γ-aminobutyric acid (GABA), the predominant inhibitory neurotransmitter in the central nervous system (CNS) . By inhibiting these transporters, nipecotic acid increases the concentration of GABA in the synaptic cleft .

Mode of Action

Nipecotic acid acts as a GABA reuptake inhibitor . It binds to the GABA transporters, blocking them from reabsorbing GABA back into the presynaptic neurons and surrounding glia cells . This action results in an increased concentration of GABA in the synaptic cleft, enhancing GABAergic neurotransmission .

Biochemical Pathways

The increased GABA concentration in the synaptic cleft enhances the inhibitory effect of GABA on neuronal activity . This can help to restore a balanced interplay between excitatory and inhibitory neurotransmission, which is crucial for the proper functioning of the CNS . Disruptions in this balance can lead to or intensify neurological disorders like Alzheimer’s disease, depression, epilepsy, or Parkinson’s disease .

Pharmacokinetics

The systemic availability of nipecotic acid after nasal administration is around 14% . When administered as its n-butyl ester, the systemic availability of nipecotic acid increases significantly to 92-97% . This suggests that the use of an ester formulation can greatly improve the bioavailability of nipecotic acid . Both intravenous and nasal administration of the n-butyl ester result in a significantly longer terminal half-life and larger mean resident time for nipecotic acid .

Result of Action

The inhibition of GABA reuptake by nipecotic acid leads to an increase in GABAergic neurotransmission . This can have a significant impact on neurological disorders that are associated with an imbalance in excitatory and inhibitory neurotransmission . For example, nipecotic acid derivatives have shown significant anticonvulsant and antidepressant effects in animal models .

Action Environment

The action of nipecotic acid can be influenced by various environmental factors. For instance, the lipophilicity of nipecotic acid can be improved by attaching lipophilic anchors like thiadiazole and substituted aryl acid derivatives . This can enhance the compound’s interaction with its targets and improve its pharmacokinetic properties

Propiedades

IUPAC Name |

piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c8-6(9)5-2-1-3-7-4-5/h5,7H,1-4H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJLSEXAGTJCILF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00870568 | |

| Record name | 3-Piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID8139863 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Nipecotic acid | |

CAS RN |

498-95-3 | |

| Record name | Nipecotic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=498-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nipecotic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.159 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NIPECOTIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1U1QTN40SY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

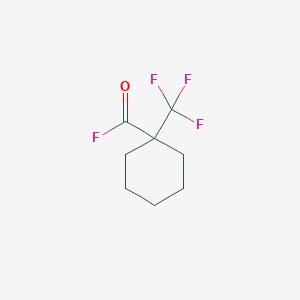

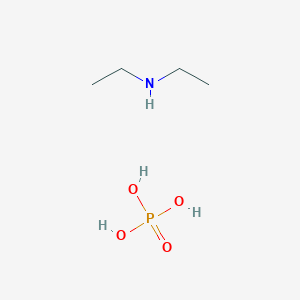

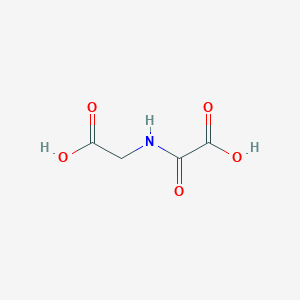

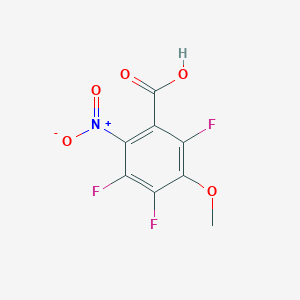

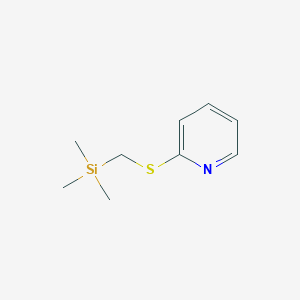

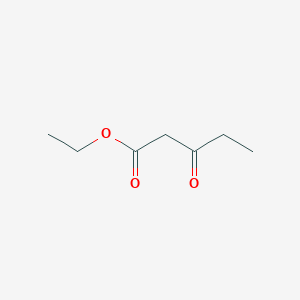

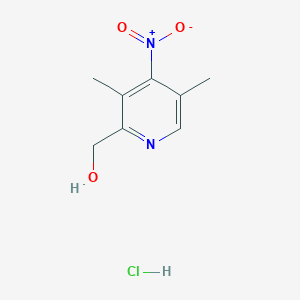

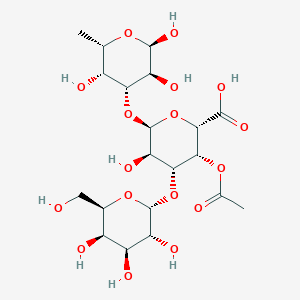

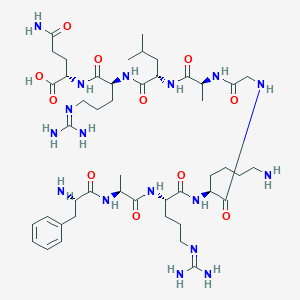

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Nipecotic acid is a potent inhibitor of γ-aminobutyric acid (GABA) uptake. [, , , , ] GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system. Nipecotic acid acts by competitively binding to GABA transporters on neuronal and glial cell membranes, effectively blocking GABA uptake from the synaptic cleft. [, , , ] This leads to an increased concentration of GABA in the synaptic cleft and enhanced GABAergic neurotransmission. [, ]

ANone: By inhibiting GABA uptake, nipecotic acid increases the duration and magnitude of GABA's inhibitory effects. This can lead to various downstream effects, including:

- Anticonvulsant activity: Increased GABAergic transmission can suppress seizure activity. [, , ]

- Anxiolytic effects: Enhanced GABAergic signaling is associated with reduced anxiety. []

- Sedative effects: Higher levels of GABA can promote sedation and sleep. []

- Modulation of dopamine release: GABAergic neurons can influence dopamine release, and nipecotic acid's effects on GABA levels may indirectly affect dopaminergic signaling. []

A:

- Spectroscopic Data:

ANone: Computational methods like molecular docking and quantitative structure-activity relationship (QSAR) modeling have been valuable tools in studying nipecotic acid:

- Molecular Docking: Docking studies help visualize and predict the binding mode of nipecotic acid and its analogs within the binding site of GABA transporters. [] This information can guide the design of novel inhibitors with improved potency and selectivity.

- QSAR Modeling: QSAR models correlate structural features of nipecotic acid analogs with their biological activity. [] These models help identify key structural determinants of potency, selectivity, and other pharmacological properties, facilitating the design of new inhibitors with optimized profiles.

ANone: Numerous studies have explored the SAR of nipecotic acid, revealing key insights:

- N-substitution: Introduction of bulky substituents on the nitrogen atom, like the diphenylbutenyl group in SKF-89976-A, dramatically increases potency and selectivity for GAT-1. [, ]

- Modifications at the 5-position: Recent studies have explored modifications at the 5-position of the piperidine ring, leading to the discovery of novel GAT-1 inhibitors with unique binding modes. [, ]

ANone: While specific stability data for nipecotic acid might vary depending on conditions, research has focused on prodrug strategies to enhance its properties:

- Ester Prodrugs: Synthesizing nipecotic acid esters with different moieties can enhance lipophilicity, potentially improving blood-brain barrier penetration and in vivo stability. [, ] The choice of ester group can influence hydrolysis rates and overall pharmacokinetic properties.

A:

- Early studies identifying nipecotic acid as a GABA uptake inhibitor: Initial research recognized nipecotic acid's potent inhibition of GABA uptake in various experimental setups. [, , , , , ]

- Development of more potent and selective analogs: Subsequent research focused on modifying nipecotic acid's structure to enhance potency, selectivity for specific GABA transporter subtypes (e.g., GAT-1), and improve pharmacokinetic properties. [, , , , , ] This led to the development of compounds like SKF-89976-A and tiagabine.

- Exploration of novel structural modifications: More recent efforts have targeted less explored regions of the nipecotic acid scaffold, such as the 5-position, leading to the discovery of inhibitors with distinct structure-activity relationships and potentially new binding modes. [, ]

A:

- Medicinal Chemistry & Pharmacology: Synergistic efforts between medicinal chemists and pharmacologists have been crucial in designing, synthesizing, and evaluating the biological activity of novel nipecotic acid analogs. [, , , , , , ]

- Computational Chemistry & Drug Design: Computational chemists have played a significant role in understanding the binding interactions of nipecotic acid derivatives with GABA transporters, providing valuable insights for drug design. [, ]

- Neuroscience & Pharmacology: Collaboration between neuroscientists and pharmacologists has been essential in elucidating the role of GABAergic neurotransmission in various neurological and psychiatric disorders and exploring the therapeutic potential of GABA uptake inhibitors. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate](/img/structure/B118749.png)

![3,4-dihydroxy-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B118759.png)

![1-[3-(Cyclopentyloxy)-4-methoxyphenyl]-4-oxocyclohexane-1-carbonitrile](/img/structure/B118793.png)